![molecular formula C30H35N3O5S B2560866 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA CAS No. 850934-54-2](/img/structure/B2560866.png)
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a thiourea group, which is known for its ability to form strong hydrogen bonds and interact with various biological targets.
Preparation Methods
The synthesis of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiourea group can be introduced through the reaction of isothiocyanates with amines or hydrazines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, while the thiourea group can form hydrogen bonds with amino acid residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene] acetohydrazide: Known for its analgesic and anti-inflammatory properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity.
Compared to these compounds, 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S/c1-19-24(25-17-23(35-3)11-12-26(25)31-19)13-14-33(30(39)32-21-7-9-22(34-2)10-8-21)18-20-15-27(36-4)29(38-6)28(16-20)37-5/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHDPSFRGBTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
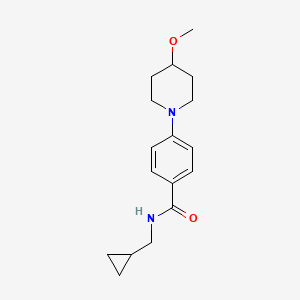
![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2560785.png)
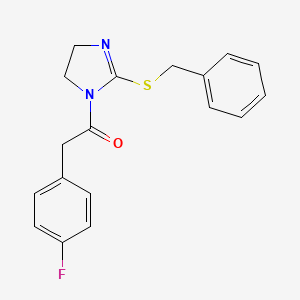

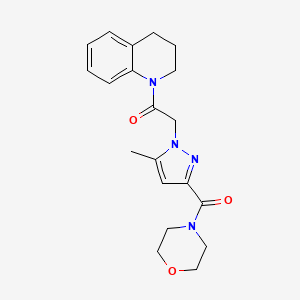
![N-(3-(pyridin-3-yl(pyrrolidin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2560795.png)
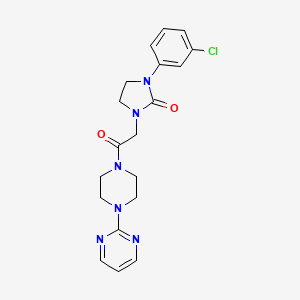
![N'-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2560797.png)
![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione](/img/structure/B2560798.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2560800.png)
![4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2560801.png)
![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2560802.png)
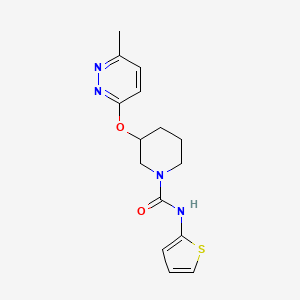
![S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2560806.png)
